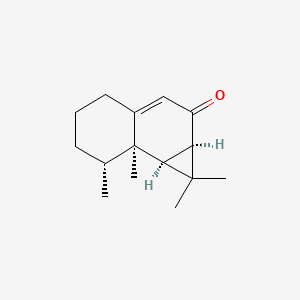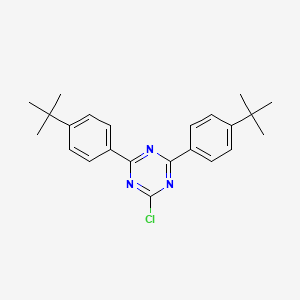
AC-Ile-tyr(PO3H2)-gly-glu-phe-NH2
概要
説明
The compound N-acetyl-L-isoleucyl-O-phosphono-L-tyrosyl-glycyl-L-glutamyl-L-phenylalaninamide is a synthetic peptide that has garnered significant interest in scientific research. This compound is known for its role as a substrate for protein tyrosine kinases, particularly the pp60 c-src kinase . The phosphorylation of this peptide is crucial for studying kinase activity and signal transduction pathways.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-acetyl-L-isoleucyl-O-phosphono-L-tyrosyl-glycyl-L-glutamyl-L-phenylalaninamide typically involves solid-phase peptide synthesis (SPPS). The process begins with the sequential addition of protected amino acids to a solid resin. The tyrosine residue is phosphorylated using a phosphoramidite reagent under acidic conditions . The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are employed to ensure precision and efficiency. The use of advanced purification techniques, such as preparative HPLC, ensures the high purity of the final product .
化学反応の分析
Types of Reactions
N-acetyl-L-isoleucyl-O-phosphono-L-tyrosyl-glycyl-L-glutamyl-L-phenylalaninamide: undergoes several types of chemical reactions, including:
Phosphorylation: The primary reaction of interest, catalyzed by protein tyrosine kinases.
Dephosphorylation: Catalyzed by protein tyrosine phosphatases, reversing the phosphorylation.
Hydrolysis: Under acidic or basic conditions, leading to peptide bond cleavage.
Common Reagents and Conditions
Phosphorylation: Typically involves adenosine triphosphate (ATP) and a kinase enzyme.
Dephosphorylation: Involves phosphatase enzymes and may require specific buffer conditions.
Hydrolysis: Can be induced using hydrochloric acid or sodium hydroxide.
Major Products Formed
Phosphorylation: Produces the phosphorylated peptide.
Dephosphorylation: Yields the non-phosphorylated peptide.
Hydrolysis: Results in smaller peptide fragments or individual amino acids.
科学的研究の応用
N-acetyl-L-isoleucyl-O-phosphono-L-tyrosyl-glycyl-L-glutamyl-L-phenylalaninamide: has diverse applications in scientific research:
Biochemistry: Used to study kinase activity and signal transduction pathways.
Cell Biology: Helps in understanding cellular processes regulated by phosphorylation.
Industry: Utilized in the production of diagnostic assays and research reagents.
作用機序
The compound exerts its effects primarily through its role as a substrate for protein tyrosine kinases. Upon phosphorylation by kinases such as pp60 c-src, it participates in signal transduction pathways that regulate various cellular processes. The phosphorylated peptide can be recognized by specific binding proteins, leading to downstream signaling events .
類似化合物との比較
N-acetyl-L-isoleucyl-O-phosphono-L-tyrosyl-glycyl-L-glutamyl-L-phenylalaninamide: is unique due to its specific sequence and phosphorylation site. Similar compounds include:
N-acetyl-L-isoleucyl-L-tyrosyl-glycyl-L-glutamyl-L-phenylalaninamide: Lacks the phosphorylation site, making it less useful for kinase studies.
N-acetyl-L-isoleucyl-O-phosphono-L-tyrosyl-glycyl-L-glutamyl-L-phenylalanine: Similar but without the amide group, affecting its stability and reactivity.
This compound’s unique sequence and phosphorylation site make it a valuable tool in biochemical and cellular research.
特性
IUPAC Name |
[4-[(2S)-2-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-3-[[2-[[2-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-oxopropyl]phenyl] dihydrogen phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H41N6O10P/c1-4-18(2)27(34-19(3)37)30(42)36-24(15-21-10-12-22(13-11-21)46-47(43,44)45)29(41)33-16-25(38)32-17-26(39)35-23(28(31)40)14-20-8-6-5-7-9-20/h5-13,18,23-24,27H,4,14-17H2,1-3H3,(H2,31,40)(H,32,38)(H,33,41)(H,34,37)(H,35,39)(H,36,42)(H2,43,44,45)/t18-,23-,24-,27-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTJRIKZUUVEMMZ-QFXLSNSZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)OP(=O)(O)O)C(=O)NCC(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)OP(=O)(O)O)C(=O)NCC(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H41N6O10P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
676.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![2-Oxohexahydro-2H-3,5-methanocyclopenta[b]furan-6-yl Methacrylate](/img/structure/B3028651.png)

